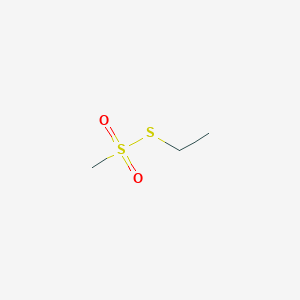
2-Fluorobiphenyl
Descripción general
Descripción
Synthesis Analysis
2-Fluorobiphenyl is used as pharmaceuticals, veterinary drugs, and organic synthesis intermediates . It can be synthesized from 1-Fluoro-2-iodobenzene and Phenylboronic acid .Chemical Reactions Analysis
2-Fluorobiphenyl is very unreactive . Halogenated organics like 2-Fluorobiphenyl generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . They may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis
2-Fluorobiphenyl appears as colorless crystals . It is insoluble in water . The boiling point is 248 °C and the melting point ranges from 71-74 °C .Aplicaciones Científicas De Investigación
Pharmaceuticals and Veterinary Drugs
“2-Fluorobiphenyl” is used in the production of pharmaceuticals and veterinary drugs . The compound’s unique properties make it a valuable component in the development of various medications.
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis . Its structure and reactivity make it a useful building block in the synthesis of more complex organic compounds.
Environmental Pollutants Analysis
“2-Fluorobiphenyl” has been used as an internal standard for the analysis of environmental pollutants in sediments . This involves techniques such as pressurized liquid extraction and gas chromatography-mass spectrometry.
Carbon & Energy Source for P. pseudoalcaligenes
Interestingly, this compound can be used as a sole carbon and energy source for P. pseudoalcaligenes , a type of bacteria. This highlights its potential role in bioremediation or bioenergy production.
Designing Functional Fluorophores
“2-Fluorobiphenyl” is used in designing, preparing, and fine-tuning functional fluorophores. These are essential for non-invasive biomedical research.
NMDA Receptor Antagonist
This compound functions as an NMDA receptor antagonist, which has implications for studies on dissociative effects in users.
Chemically Labeling Chemotherapeutic Agents
Fluorescent Probe for Studying Complex Systems
“2-Fluorobiphenyl” is a potential fluorescent probe for studying complex systems, like protein-surfactant aggregates. This can provide valuable insights into the behavior of these systems at the molecular level.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Fluorobiphenyl is a fluorinated biphenyl compound that is commonly used in the synthesis of active pharmaceutical ingredients (APIs) . It is also used as a sole carbon and energy source for the biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 . .
Mode of Action
It is known that fluorinated compounds can interact with various enzymes, leading to changes in their activity . For instance, Pseudomonas pseudoalcaligenes KF707 can degrade 2-Fluorobiphenyl to the corresponding fluorobenzoates .
Biochemical Pathways
The biochemical pathways involved in the metabolism of 2-Fluorobiphenyl have been studied in some microorganisms. For example, Pseudomonas pseudoalcaligenes KF707 can degrade 2-Fluorobiphenyl via the upper pathway, yielding fluorobenzoates . These metabolites can then be further processed by the organism, affecting downstream metabolic pathways.
Pharmacokinetics
A study on a related compound, 4’-ethynyl-2-fluorobiphenyl, showed that it was quantitatively absorbed from the gastrointestinal tract in rats . The excretion of radiocarbon into urine was greater than excretion into bile . These findings suggest that 2-Fluorobiphenyl might have similar ADME properties, but further studies are needed to confirm this.
Result of Action
It is known that fluorinated compounds can have various effects on cells and organisms, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluorobiphenyl. For instance, the degradation of 2-Fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707 can be influenced by environmental conditions . Moreover, the presence of 2-Fluorobiphenyl in the environment can lead to its biotransformation into other fluorinated compounds, which may pose a hazard .
Propiedades
IUPAC Name |
1-fluoro-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECYOQFQXJYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
| Record name | 2-FLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047744 | |
| Record name | 2-Fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-fluorobiphenyl appears as colorless crystals., Colorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-FLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Fluorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
478 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-FLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2452 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-FLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Fluorobiphenyl | |
CAS RN |
321-60-8 | |
| Record name | 2-FLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Fluorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluorobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8Q87V4QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
164.3 °F (NTP, 1992) | |
| Record name | 2-FLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Fluorobiphenyl?
A1: 2-Fluorobiphenyl has the molecular formula C12H9F and a molecular weight of 172.20 g/mol. []
Q2: What are some key spectroscopic characteristics of 2-Fluorobiphenyl?
A2: Spectroscopic techniques like 1H NMR, 13C NMR, IR, and GC-MS are crucial for characterizing 2-Fluorobiphenyl and its derivatives. [, , ] For instance, 19F NMR spectroscopy is particularly useful for tracking the fate of the fluorine atom in metabolic studies and investigating torsional barriers in derivatives like 2-hydroxy-2-fluorobiphenyl. [, ]
Q3: How does the fluorine atom influence the structure of 2-Fluorobiphenyl?
A3: The fluorine atom in 2-Fluorobiphenyl causes a twist between the two phenyl rings, disrupting planarity and impacting its physical properties. This non-planar conformation, confirmed by X-ray crystallography, affects its liquid crystal properties and interactions with other molecules. [, ]
Q4: What role does 2-Fluorobiphenyl play in liquid crystal applications?
A4: 2-Fluorobiphenyl serves as a building block for liquid crystal molecules. Its incorporation, particularly in the 2' position of cyanobiphenyl-based liquid crystals, influences the transition temperatures and mesophase behavior. This is attributed to the fluorine atom's effect on anti-parallel correlations within the liquid crystal structure. []
Q5: Can 2-Fluorobiphenyl be used in high-temperature battery electrolytes?
A5: Research suggests that adding 2-Fluorobiphenyl to carbonate-based electrolytes for secondary batteries can improve their high-temperature performance and overcharge-prevention characteristics. This is particularly relevant for applications requiring high voltage and current. []
Q6: What are some efficient synthetic routes to 2-Fluorobiphenyl and its derivatives?
A6: Several methods are reported for synthesizing 2-Fluorobiphenyl derivatives. One approach involves the Suzuki coupling reaction using phenylboronic acid and 2-fluoro-4-bromo-iodobenzene with a palladium catalyst. Another method utilizes a superbase approach with selective deprotonation of 3-fluorotoluene followed by reaction with an appropriate electrophile. [, ]
Q7: How does the position of the fluorine atom impact the reactivity of 2-Fluorobiphenyl?
A7: The fluorine atom's position significantly affects the reactivity of biphenyl systems. For instance, in the synthesis of m-terphenyl carboxylic acids, the starting material, either 2-fluorobiphenyl or its isomer, dictates whether the final product is the 2- or 2'-carboxylic acid derivative. []
Q8: Can microorganisms degrade 2-Fluorobiphenyl?
A8: Yes, certain bacteria like Pseudomonas pseudoalcaligenes KF707 can utilize 2-Fluorobiphenyl as a sole carbon and energy source. This degradation proceeds through a pathway involving fluorobenzoate intermediates, highlighting the potential for bioremediation of environments contaminated with this compound. []
Q9: What is the significance of 2-Fluorobiphenyl in pharmaceutical research?
A9: 2-Fluorobiphenyl is a key structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen. Its presence often influences the drug's binding affinity for target enzymes like cyclooxygenases (COX-1 and COX-2), impacting their pharmacological activity. [, , , , ]
Q10: How does modifying the structure of 2-Fluorobiphenyl derivatives influence their pharmacological activity?
A10: Structural modifications, such as introducing specific substituents or forming prodrugs, can significantly alter the pharmacological profile of 2-Fluorobiphenyl derivatives. For example, attaching antioxidants to Flurbiprofen via ester linkages led to prodrugs with reduced gastrointestinal side effects while retaining their anti-inflammatory properties. [] Similarly, changing the substituents on benzoxazole derivatives of 2-Fluorobiphenyl affects their liquid crystal properties and photostability. []
Q11: How is chirality relevant to the activity of 2-Fluorobiphenyl-containing drugs?
A11: Chirality plays a crucial role in the pharmacological activity of some 2-Fluorobiphenyl-containing drugs. For instance, the (R)-enantiomer of Flu-AM1, a dual fatty acid amide hydrolase (FAAH) and COX-2 inhibitor, exhibits distinct inhibitory properties towards COX-2 compared to its (S)-enantiomer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)